cis-(6-Amino-cyclohex-3-enyl)-methanol

Description

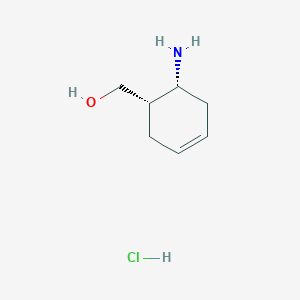

cis-(6-Amino-cyclohex-3-enyl)-methanol (CAS 98769-56-3) is a cyclohexene derivative featuring a hydroxylmethyl (-CH2OH) and an amino (-NH2) group in a cis-configuration on the cyclohexene ring. Its molecular formula is C7H14ClNO when in hydrochloride salt form, as commonly supplied . This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features—such as the unsaturated cyclohexene ring and polar functional groups—enable reactivity in nucleophilic substitutions, condensations, and reductions, making it a versatile building block for complex molecules .

Properties

Molecular Formula |

C7H14ClNO |

|---|---|

Molecular Weight |

163.64 g/mol |

IUPAC Name |

[(1S,6R)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride |

InChI |

InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7-;/m1./s1 |

InChI Key |

LTSJCLXQPIIVMS-ZJLYAJKPSA-N |

Isomeric SMILES |

C1C=CC[C@H]([C@H]1CO)N.Cl |

Canonical SMILES |

C1C=CCC(C1CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Table 2: Typical Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Precursor concentration | 0.1–0.5 M |

| LiAlH₄ equivalents | 1.2–2.0 |

| Solvent | Anhydrous ether or THF |

| Temperature | 0–25°C (ice bath to room temp) |

| Inert atmosphere | Nitrogen or argon |

| Quenching agent | Water or dilute acid |

| Acidification | 1–2 M HCl |

| Purification method | Recrystallization, chromatography |

Alternative Industrial Method: Catalytic Hydrogenation

For larger-scale or industrial synthesis, catalytic hydrogenation is sometimes employed:

- The protected precursor is dissolved in a suitable solvent (e.g., ethanol).

- A catalyst such as palladium on carbon is added.

- The reaction is carried out under hydrogen gas at elevated temperature and pressure.

- After completion, the catalyst is filtered off, and the product is processed as above.

Table 3: Catalytic Hydrogenation Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | Palladium on carbon (5–10%) |

| Hydrogen pressure | 2–5 atm |

| Temperature | 25–50°C |

| Reaction time | 2–8 hours |

| Solvent | Ethanol or methanol |

Chemical Reactions Analysis

cis-(6-Amino-cyclohex-3-enyl)-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₇H₁₃NO

Molecular Weight : Approximately 163.65 g/mol

Structure : The compound features a cyclohexene ring with an amino group and a hydroxymethyl group, which facilitate hydrogen bonding and biochemical interactions.

Organic Synthesis

cis-(6-Amino-cyclohex-3-enyl)-methanol serves as a building block in organic synthesis. Its distinct functional groups allow it to act as an intermediate in the synthesis of complex molecules. This compound can be utilized in the development of various chemical entities, including pharmaceuticals and agrochemicals, due to its versatile reactivity.

Medicinal Chemistry

Recent studies have indicated that this compound has potential therapeutic applications . Its ability to modulate enzyme activity and interact with receptors makes it a candidate for drug development. For instance:

- Enzyme Modulation : The compound may influence the activity of specific enzymes, potentially impacting metabolic processes. This modulation could be harnessed for therapeutic benefits in diseases where enzyme activity is dysregulated.

- Receptor Interaction : Preliminary research suggests that this compound can bind to receptors involved in various physiological responses, indicating its potential role in drug design targeting specific pathways.

The biological activities of this compound have been explored, revealing several promising avenues:

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may also exhibit such properties.

- Neuropharmacology : Compounds with similar structures have been investigated for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Cyclohexene ring with amino and hydroxymethyl groups | Versatile building block; potential therapeutic applications |

| trans-(6-Amino-cyclohex-3-enyl)-methanol | Similar cyclic structure but different stereochemistry | May exhibit different biological activities compared to the cis isomer |

| 4-Amino-cyclohexyl acetic acid | Contains an amino group and a carboxylic acid | Known for its role in various medicinal applications |

| Cyclohexylamine | A simple amine without hydroxymethyl substitution | Used as an intermediate in organic synthesis |

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Synthesis and Application in Drug Development : Research has explored using this compound as an intermediate for synthesizing biologically active agents. Its unique structure allows for the development of new therapeutic agents targeting specific diseases.

- Interaction Studies : Studies indicate that this compound can influence enzyme kinetics, similar to other compounds with comparable structures, suggesting it may play a role in metabolic regulation.

Challenges and Future Directions

Despite the promising findings surrounding this compound, several challenges remain:

- Lack of Comprehensive Studies : More extensive research is needed to fully elucidate the compound's biological targets and mechanisms of action.

- Safety Profile Investigation : Understanding the safety profile is crucial for potential therapeutic applications.

Future research should focus on:

- In-depth Mechanistic Studies : Investigating specific interactions at the molecular level will provide insights into the compound's efficacy.

- Clinical Trials : Evaluating therapeutic efficacy and safety through clinical trials will be essential for advancing this compound's applications.

Mechanism of Action

The mechanism of action of cis-(6-Amino-cyclohex-3-enyl)-methanol involves its interaction with specific molecular targets and pathways . It can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares cis-(6-Amino-cyclohex-3-enyl)-methanol with analogous compounds, focusing on structural differences, physicochemical properties, synthetic utility, and thermal stability.

Structural and Functional Group Similarities

Key structural analogs include:

Notes:

- The similarity scores (e.g., 0.81 for the cyclobutane analog) are derived from computational comparisons of molecular descriptors, such as functional group placement and ring strain .

- The cis/trans isomerism significantly impacts reactivity and intermolecular interactions. For example, trans-isomers often exhibit higher thermal stability due to reduced steric hindrance .

Physicochemical Properties

- Solubility: The hydrochloride salt form of this compound enhances water solubility compared to its free base. Cyclobutane analogs (e.g., cis-3-Aminocyclobutyl-methanol) exhibit lower solubility due to increased ring strain and reduced polarity .

- Thermal Stability: Pyrolysis studies on cis/trans cyclohexene derivatives reveal that trans-isomers (e.g., trans-4-Aminocyclohexyl-methanol) decompose at higher temperatures (≥475°C) compared to cis-isomers (~400°C), attributed to steric relaxation in trans configurations .

Q & A

Basic Research Questions

Q. What synthetic routes are available for producing cis-(6-Amino-cyclohex-3-enyl)-methanol, and how are intermediates purified?

- Methodological Answer : A common approach involves reductive amination or stereoselective reduction of cyclohexene precursors. For example, DIBAL-H can reduce esters to alcohols under controlled conditions (-70°C, anhydrous methanol), followed by column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the cis isomer . Acidic work-up (e.g., HCl) may yield hydrochloride salts for improved stability . Purity is confirmed via HPLC or NMR (e.g., δ 3.75–3.85 ppm for hydroxymethylene protons in methanol-d₄) .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is definitive for assigning stereochemistry. For rapid analysis, compare NOESY NMR cross-peaks: proximity of the amino and hydroxymethyl groups on the same cyclohexene face confirms the cis configuration. IR spectroscopy (e.g., O–H stretches at 3200–3400 cm⁻¹) and dipole moment calculations (via DFT) further distinguish cis/trans isomers .

Q. What solvent systems are optimal for isolating cis isomers during synthesis?

- Methodological Answer : Methanol/water mixtures (e.g., 52:48 v/v) are effective due to polarity-driven partitioning. Cis isomers often exhibit higher aqueous solubility than trans counterparts, as seen in (4-methylcyclohexyl)methanol studies (cis:trans partition coefficient = 2.08:1 in methanol/water) . Solvent choice also impacts reaction pathways; methanol suppresses undesired methoxylation side reactions observed in isopropanol .

Advanced Research Questions

Q. How do solvent polarity and temperature influence cis–trans isomerization kinetics?

- Methodological Answer : Isomerization kinetics are solvent-dependent. For cobalt complexes in methanol, cis→trans isomerization follows first-order kinetics (k = 1.2 × 10⁻⁴ s⁻¹ at 25°C), monitored via UV-Vis at 450–550 nm . Polar solvents stabilize transition states via hydrogen bonding, lowering activation energy (ΔG‡ ≈ 85 kJ/mol in methanol vs. 92 kJ/mol in DMF) . Arrhenius plots (ln k vs. 1/T) quantify thermodynamic parameters .

Q. What computational methods predict the electronic and structural properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the CCSD(T)/VPT2 level accurately models vibrational spectra (e.g., hydroxymethylene bending modes at 2700–3100 cm⁻¹) and relative isomer stability (cis ≈ trans + 2.3 kcal/mol) . Solvent effects are incorporated via PCM (Polarizable Continuum Model), while dipole moments (cis: ~3.2 D; trans: ~1.8 D) correlate with experimental solubility data .

Q. How can reaction pathways be optimized to minimize epimerization during functionalization?

- Methodological Answer : Steric hindrance and low-temperature conditions (<0°C) suppress epimerization. For esterification, use bulky reagents (e.g., t-BuOK) in aprotic solvents (THF) to avoid nucleophilic attack on the cyclohexene ring . Monitor reaction progress via TLC (Rf differences of 0.1–0.2 for cis/trans derivatives) and quench with mild acids (e.g., acetic acid) to stabilize intermediates .

Contradictory Data Analysis

Q. How should researchers resolve discrepancies in reported isomer ratios from synthetic protocols?

- Methodological Answer : Variability often arises from solvent purity or reaction quenching speed. For example, crude MCHM mixtures show inconsistent cis:trans ratios (1:1.75 vs. 2.08:1) due to incomplete equilibration . Standardize protocols using NMR internal standards (e.g., 1,3,5-trimethoxybenzene) and replicate under inert atmospheres to exclude oxidative byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.